molecular formula C17H16N4OS B2404917 N-([2,4'-bipyridin]-3-ylmethyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 2034254-61-8

N-([2,4'-bipyridin]-3-ylmethyl)-2,4-dimethylthiazole-5-carboxamide

Cat. No.: B2404917
CAS No.: 2034254-61-8
M. Wt: 324.4
InChI Key: MWODIFKODRMCQR-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-3-ylmethyl)-2,4-dimethylthiazole-5-carboxamide is a complex organic compound that features a bipyridine moiety linked to a thiazole ring

Mechanism of Action

Target of Action

Similar compounds have been found to target mitogen-activated protein kinase 10 . This kinase plays a crucial role in cellular signaling pathways, regulating cell growth, differentiation, and apoptosis.

Mode of Action

It’s known that drugs typically interact with their targets, such as receptors or enzymes, to induce changes in cellular processes . The compound may bind to its target, altering its function and leading to changes in downstream cellular processes.

Biochemical Pathways

It’s known that drugs can influence various biochemical pathways, leading to changes in cellular metabolism and function . The compound may affect pathways related to its target, leading to downstream effects on cellular processes.

Pharmacokinetics

A similar compound has been described as having excellent central nervous system (cns) penetration and target engagement at the spinal cord with an average brain to plasma ratio of 20 in rat . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic efficacy.

Result of Action

Drugs typically exert their effects by modulating cellular processes, leading to changes in cell function and behavior . The compound may induce changes in cellular processes related to its target, leading to observable effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target. Additionally, the compound’s action can be influenced by the specific characteristics of the biological environment in which it is present.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-2,4-dimethylthiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the coupling of a bipyridine derivative with a thiazole carboxamide under specific conditions. For instance, the Suzuki cross-coupling reaction can be employed, where a bipyridine boronic acid reacts with a thiazole bromide in the presence of a palladium catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate in a solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-3-ylmethyl)-2,4-dimethylthiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form bipyridine derivatives with altered electronic properties.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-([2,4’-bipyridin]-3-ylmethyl)-2,4-dimethylthiazole-5-carboxamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,4’-bipyridin]-3-ylmethyl)-2,4-dimethylthiazole-5-carboxamide is unique due to its combined bipyridine and thiazole structure, offering a versatile platform for chemical modifications and applications. Its ability to form stable complexes with metals and interact with biological targets makes it a valuable compound in various research fields .

Properties

IUPAC Name

2,4-dimethyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-11-16(23-12(2)21-11)17(22)20-10-14-4-3-7-19-15(14)13-5-8-18-9-6-13/h3-9H,10H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWODIFKODRMCQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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